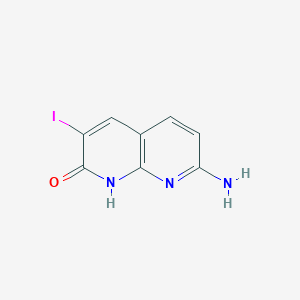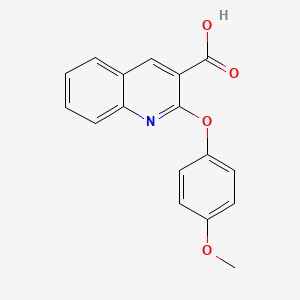
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a methoxyphenoxy group at the 2-position and a carboxylic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-chloroquinoline-3-carboxylic acid.
Nucleophilic Substitution: The 4-methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloroquinoline-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux, typically around 100-120°C, for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
化学反应分析
Types of Reactions
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenoxy)quinoline-3-methanol.
Substitution: 2-(4-Methoxyphenoxy)-6-nitroquinoline-3-carboxylic acid.
科学研究应用
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group enhances its binding affinity to these targets, while the quinoline core provides a rigid scaffold that facilitates specific interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
- 2-(4-Bromophenoxy)quinoline-3-carboxylic acid
- 2-(4-Hydroxyphenoxy)quinoline-3-carboxylic acid
Uniqueness
2-(4-Methoxyphenoxy)quinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds. The methoxy group also influences the compound’s solubility and stability, making it a valuable candidate for further research and development.
属性
CAS 编号 |
88284-19-9 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-21-12-6-8-13(9-7-12)22-16-14(17(19)20)10-11-4-2-3-5-15(11)18-16/h2-10H,1H3,(H,19,20) |
InChI 键 |
PKIVPLQAARYGQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


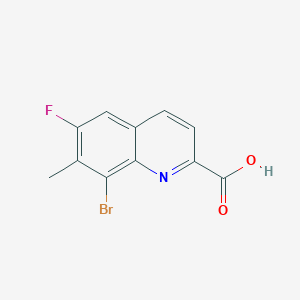
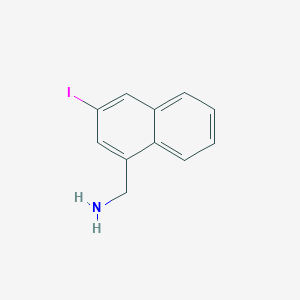
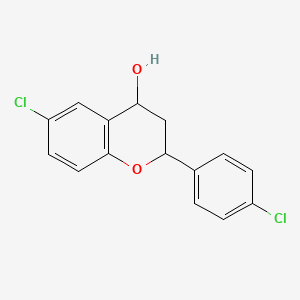
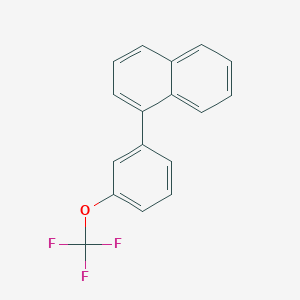
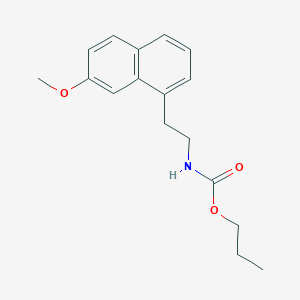

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)

